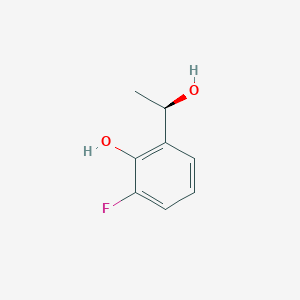
(r)-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol is a chiral compound with significant biological and chemical properties It is characterized by the presence of an amino group, a hydroxyethyl group, and three hydroxyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has protected hydroxyl groups.
Introduction of Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using reagents like ammonia or amines.
Hydroxyethyl Group Addition: The hydroxyethyl group is added via a reaction with an epoxide or a similar compound under basic conditions.
Deprotection: The final step involves deprotecting the hydroxyl groups to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of ®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure high yield and purity.
Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Quinones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Applications De Recherche Scientifique
®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol has a wide range of scientific research applications, including:
Medicinal Chemistry: Used as a precursor for the synthesis of various pharmaceuticals.
Biochemistry: Studied for its role in enzymatic reactions and metabolic pathways.
Industrial Chemistry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol involves:
Molecular Targets: Interacting with specific enzymes and receptors in biological systems.
Pathways Involved: Participating in metabolic pathways that involve oxidation-reduction reactions and nucleophilic substitutions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(s)-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol: The enantiomer of the compound with similar but distinct biological activities.
4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol: Lacks one hydroxyl group, leading to different chemical properties.
4-(1-Amino-2-hydroxyethyl)benzene-1,3,5-triol: Different hydroxyl group positions, affecting its reactivity and applications.
Uniqueness
®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in stereospecific synthesis and research.
Propriétés
Formule moléculaire |
C8H11NO4 |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
4-[(1R)-1-amino-2-hydroxyethyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C8H11NO4/c9-5(3-10)4-1-2-6(11)8(13)7(4)12/h1-2,5,10-13H,3,9H2/t5-/m0/s1 |
Clé InChI |
PFDPXJWHQCVFJJ-YFKPBYRVSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1[C@H](CO)N)O)O)O |
SMILES canonique |
C1=CC(=C(C(=C1C(CO)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13603471.png)








![(s)-2-Amino-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B13603521.png)

![1-[(2-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B13603535.png)


